Tigecycline Demonstrates 4-Fold Lower MIC90 than Minocycline Against Carbapenem-Resistant Acinetobacter baumannii
In a study of 121 carbapenem-resistant A. baumannii clinical isolates from 13 Greek hospitals, tigecycline exhibited an MIC90 of 2 mg/L, compared to an MIC90 of 8 mg/L for minocycline, representing a 4-fold potency advantage [1]. Tigecycline was the second most active agent tested, surpassed only by the investigational fluorocycline TP-6076 (MIC90 0.06 mg/L). Susceptibility rates among the tetracyclines further illustrate this hierarchy: 95% of isolates were susceptible to tigecycline by FDA breakpoints, versus 88% for minocycline and 71% for doxycycline [2].
| Evidence Dimension | MIC90 against carbapenem-resistant A. baumannii |
|---|---|
| Target Compound Data | 2 mg/L |
| Comparator Or Baseline | Minocycline: 8 mg/L; Doxycycline: susceptibility rate 71% |
| Quantified Difference | 4-fold lower MIC90 for tigecycline; 95% susceptible vs. 88% (minocycline) and 71% (doxycycline) |
| Conditions | Broth microdilution; 121 non-duplicate carbapenem-resistant A. baumannii clinical isolates from 13 Greek hospitals (2015–2017) |
Why This Matters
This 4-fold MIC90 superiority over minocycline directly impacts the likelihood of achieving therapeutic drug concentrations at the infection site, a critical factor in procuring tigecycline for institutions with high prevalence of carbapenem-resistant A. baumannii.
- [1] Falagas ME, Skalidis T, Vardakas KZ, et al. Activity of TP-6076 against carbapenem-resistant Acinetobacter baumannii isolates collected from inpatients in Greek hospitals. Int J Antimicrob Agents. 2018;52(2):269-271. View Source
- [2] Ni W, Cui J, Liang B, et al. In vitro activities of various antimicrobials alone and in combination with tigecycline against carbapenem-intermediate or -resistant Acinetobacter baumannii. Antimicrob Agents Chemother. 2014;58(10):6390-6393. View Source
